2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is a complex organic compound that features a benzamide core with a difluoromethylsulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-((Trifluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
- 2-((Methylsulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
- 2-((Ethylsulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S/c1-15(20,12-7-4-8-23-12)9-18-13(19)10-5-2-3-6-11(10)24(21,22)14(16)17/h2-8,14,20H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUBJWLLBNBQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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